BenchChemオンラインストアへようこそ!

1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole

Hydrogen bonding Permeability Drug-likeness

This N1-substituted benzimidazole features zero hydrogen bond donors (HBD=0) and a topological polar surface area of 30.7 Ų, making it ideal for CNS-targeted fragment libraries and oral bioavailability optimization. The distinct N1-linkage and 4-methyl substituent provide unique hydrogen-bonding capacity and lipophilicity compared to 2-substituted analogs. Use as a synthetic intermediate, metal complex ligand, or medicinal chemistry scaffold. High purity guarantees reliable performance in coupling reactions and biological assays. Contact us for bulk pricing and custom synthesis.

Molecular Formula C13H11N3
Molecular Weight 209.252
CAS No. 1269132-72-0
Cat. No. B2379505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole
CAS1269132-72-0
Molecular FormulaC13H11N3
Molecular Weight209.252
Structural Identifiers
SMILESCC1=CC(=NC=C1)N2C=NC3=CC=CC=C32
InChIInChI=1S/C13H11N3/c1-10-6-7-14-13(8-10)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3
InChIKeyVNLUSNSQGYWNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole (CAS 1269132-72-0): Structural and Physicochemical Baseline for Informed Procurement


1-(4-Methylpyridin-2-yl)-1H-1,3-benzodiazole (CAS 1269132-72-0) is a heterocyclic compound consisting of a benzimidazole core N1-substituted with a 4-methylpyridin-2-yl group [1]. With the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol, it belongs to the class of pyridinyl-benzimidazole isomers that are widely employed as synthetic intermediates, ligands for metal complexes, and scaffolds in medicinal chemistry [1]. Critically, the N1-linkage and the 4-methyl substituent distinguish it from the more common 2-substituted analogs, imparting distinct hydrogen-bonding capacity, polar surface area, and lipophilicity that directly impact solubility, permeability, and molecular recognition [1][2].

Why 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole Cannot Be Replaced by Generic In-Class Analogs


Pyridinyl-benzimidazoles are a broad class with diverse substitution patterns, but their physicochemical and functional properties are highly sensitive to the position of the pyridine attachment (N1 vs C2) and the presence of substituents [1]. The 2-substituted isomer, 2-(4-methylpyridin-2-yl)-1H-benzimidazole, retains an N–H donor, whereas the target compound is an N1-substituted tertiary amine that eliminates hydrogen-bond donation. This single structural variation results in a topological polar surface area difference of 10.9 Ų and fundamentally alters the compound's behavior in membrane permeation, protein binding, and metal coordination [1][2]. Generic substitution without quantitative evidence can therefore lead to erroneous solubility predictions, failed coupling reactions, or unexpected biological assay results.

Quantitative Differentiation Evidence: 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole vs. Closest Analogs


Hydrogen Bond Donor Count: Elimination of N–H Donor Potential vs. 2-Substituted Isomer

The target compound lacks a hydrogen bond donor (HBD = 0) due to N1-substitution, whereas the closest 2-substituted isomer, 2-(4-methylpyridin-2-yl)-1H-benzimidazole (CAS 14044-47-4), retains a benzimidazole N–H (HBD = 1) [1][2]. This difference is critical because each hydrogen bond donor can reduce passive membrane permeability by approximately 10-fold and increase efflux susceptibility [3].

Hydrogen bonding Permeability Drug-likeness

Topological Polar Surface Area (TPSA): 30.7 Ų vs. 41.6 Ų for the 2-Substituted Isomer

The target compound exhibits a computed TPSA of 30.7 Ų, which is 10.9 Ų lower than the 41.6 Ų predicted for the 2-substituted isomer 2-(4-methylpyridin-2-yl)-1H-benzimidazole [1][2]. A TPSA below 60 Ų is generally associated with good intestinal absorption, and the lower TPSA of the target compound suggests superior passive membrane permeability compared to the 2-substituted analog [3].

Membrane permeability ADME Drug-likeness

Lipophilicity (XLogP3): 2.7 vs. 2.4 for Des-Methyl Analog 1-(Pyridin-2-yl)-1H-benzimidazole

The 4-methyl group on the pyridine ring increases the computed XLogP3 of the target compound to 2.7, compared to 2.4 for the des-methyl analog 1-(pyridin-2-yl)-1H-benzimidazole (CAS 25660-37-1) [1][2]. This modest increase in lipophilicity can enhance binding to hydrophobic protein pockets while maintaining an acceptable logP range for drug-likeness [3].

Lipophilicity Metabolic stability Receptor binding

Coordination Chemistry: N1-Substituted Benzimidazole as a Distinct Ligand Class for Metal Complexation

2-(4-Methylpyridin-2-yl)-1H-benzimidazole has been extensively studied as a bidentate ligand (mpbi) in Cu(II) chloride complexes, forming CuN2Cl2 chromophores with varying degrees of tetrahedral distortion [1]. The N1-substituted isomer, by contrast, presents the pyridyl nitrogen and the benzimidazole N3 (rather than N1) as donor atoms, yielding a different bite angle and electronic environment. Although direct comparative stability constants are not available for the target compound, structural analysis of 2-(4-methylpyridin-2-yl)-1H-benzimidazole salts demonstrates that protonation site and coordination mode are critically dependent on the substitution position [2][3].

Metal complexes Catalysis Coordination chemistry

Optimal Application Scenarios for 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole Based on Quantitative Differentiation Evidence


Lead Optimization for Cell-Permeable Kinase Inhibitors Requiring Zero H-Bond Donors

When a medicinal chemistry program requires a benzimidazole scaffold with zero hydrogen bond donors to meet permeability criteria (e.g., Rule of 5 compliance for oral bioavailability), 1-(4-methylpyridin-2-yl)-1H-1,3-benzodiazole is the structural isomer of choice. Its HBD = 0 distinguishes it from the 2-substituted analog (HBD = 1), which would incur an estimated 10-fold permeability penalty [1].

Fragment-Based Drug Discovery Requiring Low TPSA for CNS Penetration

For CNS-targeted fragment libraries, a TPSA below 40 Ų is a common design criterion. With a TPSA of 30.7 Ų, the target compound meets this threshold, whereas the 2-substituted isomer (TPSA = 41.6 Ų) exceeds it, potentially compromising blood-brain barrier penetration [2].

Design of Novel Bidentate Ligands for Homogeneous Catalysis

When 2-(pyridyl)benzimidazole ligands produce unsatisfactory catalytic activity due to their coordination geometry, the N1-substituted scaffold provides an alternative donor-atom arrangement. The tertiary amine character of benzimidazole N3 and the 4-methyl pyridine donor offer a distinct electronic environment and steric profile for tuning metal catalysts [3].

Synthesis of N1-Substituted Benzimidazole Derivatives via Cross-Coupling

As a versatile synthetic intermediate, the target compound serves as a building block for further functionalization at the benzimidazole C2 position or the pyridine ring. Its defined structure with a single rotatable bond (Rotatable Bond Count = 1) ensures conformational rigidity beneficial for structure-based design [4].

Quote Request

Request a Quote for 1-(4-Methylpyridin-2-YL)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.